molecular formula C19H39NaO6S B12721812 Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate CAS No. 62174-79-2

Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate

Cat. No.: B12721812
CAS No.: 62174-79-2
M. Wt: 418.6 g/mol
InChI Key: FFCPFRIFLJGEEQ-UHFFFAOYSA-M
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Description

Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate (CAS No. 62174-79-2) is a branched anionic surfactant characterized by a central glycerol-derived backbone substituted with two 2-ethylhexyl ether groups and a terminal sulfate moiety. Its molecular formula is C₂₀H₄₁NaO₇S, and it belongs to the class of alkyl ether sulfates. The compound is synthesized through a multi-step process involving ethoxylation of 2-ethylhexanol, followed by sulfation of the terminal hydroxyl group and neutralization with sodium hydroxide . This surfactant is primarily used in industrial and household cleaning products due to its emulsifying and foaming properties. Its branched structure enhances hydrophobicity, reducing critical micelle concentration (CMC) compared to linear-chain analogues .

Properties

CAS No.

62174-79-2

Molecular Formula

C19H39NaO6S

Molecular Weight

418.6 g/mol

IUPAC Name

sodium;1,3-bis(2-ethylhexoxy)propan-2-yl sulfate

InChI

InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(25-26(20,21)22)16-24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1

InChI Key

FFCPFRIFLJGEEQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COCC(COCC(CC)CCCC)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate typically involves the reaction of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed into a reaction chamber containing sulfur trioxide. The resulting intermediate is then neutralized with sodium hydroxide to produce the final product. The process is optimized for high yield and efficiency, with careful monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The conditions typically include a basic environment and moderate temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions require anhydrous conditions and low temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl sulfates, while oxidation and reduction reactions can lead to the formation of different alcohols or hydrocarbons.

Scientific Research Applications

Cosmetic Applications

Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate is primarily used as an emulsifying agent and surfactant in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as creams, lotions, and sunscreens.

Case Study: Sunscreen Formulations

A study published in the Journal of Cosmetic Science highlighted the effectiveness of this compound in enhancing the stability and efficacy of sunscreen formulations. The study compared formulations with and without this compound, demonstrating improved UV protection and longer shelf life when the compound was included .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug delivery agent. Its surfactant properties facilitate the solubilization of poorly soluble drugs, enhancing their bioavailability.

Case Study: Drug Solubilization

Research published in ACS Omega investigated the use of this compound for solubilizing hydrophobic drugs. The findings indicated that formulations containing this compound showed significantly higher solubility and absorption rates compared to traditional formulations .

Material Science Applications

In material science, this compound is utilized as a dispersant in polymer processing and as an additive in coatings to improve adhesion and stability.

Case Study: Polymer Composites

A study conducted by researchers at a leading materials science institute examined the incorporation of this compound into polymer matrices. The results showed enhanced mechanical properties and thermal stability of the composites when this compound was used as a dispersing agent .

Environmental Implications

While the applications are promising, it is also crucial to consider the environmental impact of using this compound). Studies have indicated that surfactants can affect aquatic life and ecosystems if not managed properly.

Data Table: Environmental Impact Studies

Study ReferenceFindings
Highlighted potential toxicity to aquatic organisms at high concentrations.
Suggested biodegradable alternatives to reduce environmental footprint.

Mechanism of Action

The mechanism of action of Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate involves its ability to reduce surface tension and disrupt lipid bilayers. This makes it effective in solubilizing hydrophobic compounds and breaking down cell membranes. The molecular targets include lipid molecules in cell membranes, leading to their disintegration and the release of cellular contents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Properties

  • Critical Micelle Concentration (CMC) : The target compound’s branched architecture lowers CMC compared to linear-chain sulfates (e.g., sodium lauryl sulfate, CMC ~8 mM) due to enhanced hydrophobic interactions. Sodium di-(2-ethylhexyl) sulfosuccinate has an even lower CMC (~0.1 mM) owing to its bulky hydrophobic domains .
  • Foaming and Emulsification : Sulfates generally exhibit superior foaming capacity but lower foam stability compared to sulfosuccinates. The dual 2-ethylhexyl groups in the target compound improve lipid solubility, making it effective in heavy-duty cleaners .
  • Biodegradability : Branched alkyl chains typically degrade slower than linear analogs. Sulfosuccinates, however, are more biodegradable due to ester linkages .

Research Findings and Industry Trends

Recent studies highlight the target compound’s efficacy in hard-surface cleaning, outperforming linear sulfates in removing hydrophobic soils . However, sulfosuccinates dominate in eco-friendly formulations due to regulatory pressures on sulfate-based surfactants . Innovations in green chemistry aim to balance the target compound’s performance with sustainability by hybridizing its structure with biodegradable linkers.

Biological Activity

Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate, commonly referred to as sodium bis(2-ethylhexoxy)propan-2-yl sulfate, is a surfactant compound with diverse applications in industrial and consumer products. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential environmental impacts based on recent research findings.

Basic Information

PropertyValue
Chemical Formula C19H39NaO6S
Molecular Weight 418.564 g/mol
CAS Number 62174-79-2
Boiling Point 440 ºC
Flash Point 219.9 ºC

Structure

The compound features a complex structure that includes ether and sulfate functional groups, contributing to its surfactant properties. The presence of long hydrophobic chains (2-ethylhexyl groups) enhances its ability to interact with lipid membranes.

Antimicrobial Properties

Recent studies have highlighted the intrinsic antimicrobial activity of various surfactants, including those similar to sodium bis(2-ethylhexoxy)propan-2-yl sulfate. These compounds can disrupt microbial cell membranes, leading to cell lysis and death.

  • Mechanism of Action :
    • Surfactants typically interact with the lipid bilayer of microbial membranes, altering permeability and leading to the leakage of cellular contents.
    • The hydrophobic interactions are particularly effective against both Gram-positive and Gram-negative bacteria due to their differing membrane compositions.
  • Case Studies :
    • A study demonstrated that similar surfactants exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5% to 1% .
    • Another research highlighted the effectiveness of surfactants in eradicating biofilms formed by pathogenic bacteria, which are notoriously resistant to conventional antibiotics .

Cytotoxicity

The cytotoxic effects of sodium bis(2-ethylhexoxy)propan-2-yl sulfate have been evaluated using various cell lines:

  • In Vitro Studies :
    • LD50 values were reported above 5000 mg/kg in rat models, indicating low acute toxicity .
    • Cytotoxicity assays on human cell lines showed that concentrations above 1% could induce significant cell death, suggesting a dose-dependent relationship .

Environmental Impact

The biodegradability and ecological toxicity of sodium bis(2-ethylhexoxy)propan-2-yl sulfate are critical for assessing its environmental safety:

  • Biodegradability : Preliminary studies indicate that this compound is not readily biodegradable, posing potential risks to aquatic ecosystems .
  • Aquatic Toxicity : Toxicity tests revealed LC50 values for fish species exceeding 49.8 mg/L, indicating moderate toxicity levels in aquatic environments .

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and structural integrity of Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl Sulphate?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C-NMR to confirm the ether linkages and sulfate ester group. For branched alkyl chains (e.g., 2-ethylhexyl), DEPT-135 spectra can resolve overlapping signals .
  • Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode detects the molecular ion [M–Na]^- to verify molecular weight (e.g., ~452 g/mol for C18_{18}H37_{37}NaO7_7S) .
  • Ion Chromatography: Quantify sulfate content via conductivity detection after hydrolysis in acidic conditions .
  • Purity Assessment: Compare HPLC retention times against reference standards, noting impurities (e.g., unreacted 2-ethylhexanol) .

Basic: How can researchers optimize synthesis routes for this compound to achieve >95% purity?

Answer:

  • Stepwise Etherification: React 2-ethylhexanol with epichlorohydrin under basic conditions to form the di-ether intermediate, followed by sulfation using chlorosulfonic acid. Neutralize with NaOH to yield the sodium salt .
  • Key Parameters:
    • Maintain anhydrous conditions during sulfation to minimize side reactions (e.g., hydrolysis).
    • Use stoichiometric excess of 2-ethylhexanol (1.5:1 molar ratio) to ensure complete etherification .
    • Purify via solvent extraction (e.g., dichloromethane/water partitioning) to remove unreacted reagents .

Advanced: How do discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents) impact experimental design?

Answer:
Contradictions arise from the compound’s amphiphilic structure. For example:

  • Aqueous Solubility: Reported as ~50% in water (w/w) due to the sulfate group’s hydrophilicity .
  • Organic Solubility: Limited solubility in non-polar solvents (e.g., hexane) but miscible with polar aprotic solvents like DMSO .
    Methodological Adjustments:
  • For in vitro studies, pre-dissolve in water or buffer. For lipid-phase systems (e.g., emulsions), use co-solvents like ethanol (≤10% v/v) to enhance dispersion .
  • Validate solubility under experimental conditions (pH, temperature) via dynamic light scattering (DLS) to detect aggregation .

Advanced: What mechanistic insights explain the compound’s surfactant behavior in colloidal systems?

Answer:
The branched 2-ethylhexyl chains reduce critical micelle concentration (CMC) compared to linear analogs, enhancing interfacial activity:

  • Micelle Formation: At CMC (~0.1 mM), the sulfate headgroup aligns at the aqueous interface, while hydrophobic chains form the core. Use fluorescence probing (e.g., pyrene) to determine CMC .
  • Emulsion Stability: In oil-water systems, the compound reduces surface tension (measured via pendant drop tensiometry) and stabilizes droplets via electrostatic repulsion (zeta potential ~-40 mV) .
  • Contradictions: Some studies report reduced efficiency in high-salinity buffers due to charge screening; counterbalance with non-ionic surfactants .

Advanced: How can computational modeling predict interactions between this compound and biomacromolecules (e.g., proteins)?

Answer:

  • Molecular Dynamics (MD): Simulate the compound’s binding to hydrophobic protein pockets (e.g., albumin). Parameterize force fields using Gaussian-derived partial charges and RESP fitting .
  • Docking Studies: Use AutoDock Vina to assess affinity for lipid-binding domains. The sulfate group may form hydrogen bonds with lysine residues, while alkyl chains induce conformational changes .
  • Validation: Compare predictions with experimental data (e.g., SPR binding assays) to refine models .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of aerosols .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Neutralize acidic residues with sodium bicarbonate .
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the compound’s stereochemistry influence its reactivity in catalytic systems?

Answer:

  • Stereoelectronic Effects: The bulky 2-ethylhexyl groups create steric hindrance, slowing nucleophilic attacks at the sulfate ester. Use kinetic studies (UV-Vis monitoring) to compare reaction rates with linear-chain analogs .
  • Catalytic Applications: In phase-transfer catalysis, the compound’s amphiphilicity enhances substrate shuttling between phases. Optimize by tuning alkyl chain length/branching .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~452 g/mol (C18_{18}H37_{37}NaO7_7S)
Purity (HPLC)≥95%
Aqueous Solubility~50% (w/w) at 25°C
Critical Micelle Concentration (CMC)0.1 mM (in water)

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